molecular formula C19H20N2O3S B11590460 (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11590460
M. Wt: 356.4 g/mol
InChI Key: ZTGRZLOXHPAADE-WJDWOHSUSA-N
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Description

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy groups and an imidazolidinone ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves a multi-step process:

    Formation of the naphthalene derivative: The starting material, 2,7-dimethoxynaphthalene, is synthesized through the methylation of naphthalene-2,7-diol using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Aldol condensation: The naphthalene derivative undergoes an aldol condensation with an appropriate aldehyde to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with thiourea and a suitable alkyl halide to form the imidazolidinone ring.

    Final modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the sulfanylidene group.

    Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions

    Reduced imidazolidinone derivatives: Formed through reduction reactions

    Substituted naphthalene derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research:

Mechanism of Action

The mechanism by which (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The naphthalene ring structure allows for potential intercalation into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone: A related compound with a similar naphthalene structure but different functional groups.

    (2,7-Dimethoxynaphthalen-1-yl)(4-methoxyphenyl)methanone: Another similar compound with additional methoxy groups on the phenyl ring.

Uniqueness

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a naphthalene ring with methoxy groups and an imidazolidinone ring with a sulfanylidene group

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H20N2O3S/c1-4-9-21-18(22)16(20-19(21)25)11-15-14-10-13(23-2)7-5-12(14)6-8-17(15)24-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,25)/b16-11-

InChI Key

ZTGRZLOXHPAADE-WJDWOHSUSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)NC1=S

Origin of Product

United States

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